molecular formula C9H7Cl2N3S B2757979 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 338420-52-3

3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline

Cat. No.: B2757979
CAS No.: 338420-52-3
M. Wt: 260.14
InChI Key: GMXRGXHFMFBFDP-UHFFFAOYSA-N
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Description

3-Chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is a halogenated aromatic compound featuring a thiadiazole ring fused with a substituted aniline moiety. Its molecular formula is C₉H₆Cl₂N₃S, with a molecular weight of 271.14 g/mol (calculated). Structurally, the compound consists of a 1,2,3-thiadiazole core substituted with a chlorine atom at position 5 and a methyl-linked 3-chloroaniline group at position 2.

The compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica Ref: 10-F711769), suggesting challenges in synthesis, stability, or market demand . Its structural characterization likely employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

3-chloro-N-[(5-chlorothiadiazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-6-2-1-3-7(4-6)12-5-8-9(11)15-14-13-8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXRGXHFMFBFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline typically involves the reaction of 3-chloroaniline with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline exhibit notable antimicrobial properties. A study evaluating various thiadiazole derivatives found that they showed comparable or superior activity against mycobacterial and fungal strains compared to standard antibiotics such as isoniazid and fluconazole .

Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines. For instance, a compound derived from similar structures exhibited a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment.

Agricultural Applications

Fungicidal Activity
Research has indicated that thiadiazole derivatives possess fungicidal properties. The incorporation of the thiadiazole moiety into aniline structures enhances their effectiveness against various plant pathogens. Studies have shown that these compounds can inhibit the growth of fungi responsible for significant agricultural losses .

Herbicidal Activity
Some derivatives have also been tested for herbicidal activity. They target specific biochemical pathways in plants, disrupting growth and development. The efficacy of such compounds can be influenced by their structural characteristics, including the presence of chlorine atoms which enhance lipophilicity and biological activity .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7IC50 = 15 µM2023
FungicidalVarious Fungal StrainsSignificant growth inhibition2024
HerbicidalVarious Plant SpeciesDisruption of growth2025

Case Studies

  • Antimicrobial Efficacy Study (2024)
    • Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
  • Anticancer Activity Evaluation (2023)
    • Objective : Assess cytotoxic effects on human breast cancer cells.
    • Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
  • Fungicidal Activity Assessment (2024)
    • Objective : Investigate the fungicidal properties against agricultural pathogens.
    • Findings : The compound exhibited significant inhibitory activity against several fungal strains known to affect crops.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline, highlighting differences in heterocyclic cores, substituents, and commercial availability:

Compound Name Molecular Formula Heterocycle Type Key Substituents Physical State/Commercial Status Applications/Notes
3-Chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline (Target Compound) C₉H₆Cl₂N₃S 1,2,3-Thiadiazole Cl at thiadiazole C5; 3-Cl-aniline via methyl linker Discontinued (CymitQuimica) Potential intermediate; limited commercial viability
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline C₈H₆ClN₃S 1,2,3-Thiadiazole Cl at thiadiazole C5; aniline directly attached (no methyl linker) Available (CAS 1909316-41-1, NLT 97%) Simpler structure; may lack steric bulk for specific interactions
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline C₁₀H₈Cl₂N₂S 1,3-Thiazole Cl at thiazole C2 and aniline C3; methyl linker Available in bulk (>99% purity) Pharmaceutical intermediate; thiazole core may enhance metabolic stability
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine C₈H₆ClN₂S₂ 1,2,3-Dithiazole Cl at dithiazole C4; 4-methylaniline substituent Synthetic product (mp 64–65°C) Dithiazole core with extended conjugation; potential redox activity
3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline C₁₆H₁₂Cl₃N₃OS 1,3,4-Oxadiazole Cl at aniline C3; 2,4-dichlorobenzylthio group at oxadiazole C5 Custom synthesis (Hairui Chem) Oxadiazole core with sulfur linkage; possible pesticidal/antimicrobial applications

Key Structural and Functional Insights:

Heterocycle Influence: Thiadiazole vs. Thiazole: The 1,2,3-thiadiazole in the target compound has two nitrogen atoms and one sulfur, creating a electron-deficient aromatic system. In contrast, the 1,3-thiazole in contains one nitrogen and one sulfur, offering distinct electronic properties that may improve metabolic stability in pharmaceuticals . Oxadiazole vs. The dithiazole in includes an additional sulfur atom, which may confer redox activity .

Chlorine positioning: Chlorine at the thiadiazole C5 (target) vs. thiazole C2 () alters steric hindrance and electronic distribution, impacting reactivity and interaction with enzymes or receptors.

Commercial and Synthetic Considerations :

  • The target compound’s discontinued status contrasts with the availability of its thiazole analog , suggesting differences in synthetic complexity or application demand.
  • Synthesis routes for analogs often involve reacting halogenated heterocycles (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride) with substituted anilines, as seen in , but scalability remains a challenge for thiadiazole derivatives.

Biological Activity

3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is C9H7Cl2N3SC_9H_7Cl_2N_3S with a molecular weight of 260.14 g/mol. It features a chlorinated phenyl group and a thiadiazole ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC9H7Cl2N3S
Molecular Weight260.14 g/mol
IUPAC Name3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline
CAS Number338420-52-3

Synthesis

The synthesis typically involves the reaction of 3-chloroaniline with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This reaction is often conducted in solvents such as ethanol or methanol under reflux conditions .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For example, derivatives of thiadiazoles have shown promising activity against both Gram-positive and Gram-negative bacteria. In studies, various thiadiazole derivatives were screened for their antibacterial properties using the paper disc diffusion method against strains like Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Evaluation
A study evaluated several thiadiazole derivatives for their antibacterial activity. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like oxytetracycline:

CompoundMIC (µg/mL)Activity Against
A17.8S. aureus
A215.6E. coli
B27.8Pseudomonas aeruginosa

These findings suggest that 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline may exhibit similar properties due to its structural components .

Anticancer Activity

Compounds related to 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline have also been investigated for anticancer potential. They may act by inhibiting key signaling pathways involved in cancer progression, particularly the JAK/STAT pathway. This pathway is crucial in regulating immune responses and has been implicated in various cancers.

Mechanism of Action
The mode of action for this compound likely involves binding to specific proteins within the JAK/STAT pathway, thereby modulating immune responses and potentially inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline, and how can reaction conditions be standardized to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar solutions of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde and 3-chloroaniline in ethanol under controlled pH (using acetic acid as a catalyst) promotes Schiff base formation, followed by reduction with NaBH₄ to stabilize the methylene bridge . Optimize solvent polarity (e.g., DMF for high-temperature reactions) and monitor intermediates via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, thiadiazole C-S coupling at ~160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 304.1) and detects halogen isotope patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and identify byproducts from incomplete substitution .

Q. How can researchers mitigate competing side reactions during functionalization of the thiadiazole ring?

  • Methodology : The 5-chloro group on the thiadiazole is highly reactive. Use anhydrous conditions and Lewis acids (e.g., AlCl₃) to direct electrophilic substitution at the 4-position. Competing oxidation of the thiadiazole can be minimized by avoiding strong oxidizing agents (e.g., HNO₃) and opting for milder alternatives like H₂O₂ in acetic acid .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound against microbial targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (lanosterol 14α-demethylase). The thiadiazole moiety may coordinate the heme iron, while the 3-chloroaniline group occupies hydrophobic pockets .
  • MD Simulations : GROMACS-based simulations (AMBER force field) assess binding stability over 100 ns. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with Thr315 .

Q. How can contradictory data on antimicrobial efficacy (e.g., MIC values) be resolved across studies?

  • Methodology :

  • Standardized Assays : Re-evaluate MIC using CLSI guidelines (e.g., broth microdilution for S. aureus ATCC 29213). Control variables: inoculum size (5 × 10⁵ CFU/mL), pH 7.2, and 48-hour incubation .
  • Metabolomic Profiling : LC-MS/MS identifies off-target effects (e.g., disruption of folate biosynthesis in resistant strains) that may explain variability .

Q. What strategies enable selective modification of the aniline moiety without destabilizing the thiadiazole ring?

  • Methodology : Protect the thiadiazole with Boc groups prior to aniline derivatization. For example, introduce sulfonamide substituents via reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in pyridine. Deprotect with TFA/CH₂Cl₂ (1:4) to restore thiadiazole reactivity .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

  • Methodology : DFT calculations (Gaussian 16, B3LYP/6-31G*) reveal the thiadiazole’s electron-deficient nature, making it susceptible to Pd-catalyzed Suzuki couplings. The 4-methylidene group acts as an electron sink, stabilizing intermediates. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and aryl boronic acids in THF/H₂O (3:1) at 80°C .

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